1-(4-Isopropoxybenzoyl)pyrrolidin-2-carbonsäure

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

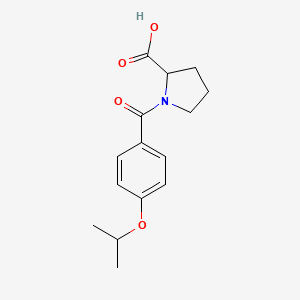

1-(4-Isopropoxybenzoyl)pyrrolidine-2-carboxylic acid is a chemical compound with the molecular formula C15H19NO4 and a molecular weight of 277.32 . It is primarily used in proteomics research . The compound features a pyrrolidine ring substituted with a carboxylic acid group and a benzoyl group that is further substituted with an isopropoxy group.

Wissenschaftliche Forschungsanwendungen

1-(4-Isopropoxybenzoyl)pyrrolidine-2-carboxylic acid is used extensively in scientific research, particularly in the field of proteomics. It serves as a building block for the synthesis of various bioactive molecules and is used in the study of protein-ligand interactions.

Vorbereitungsmethoden

The synthesis of 1-(4-Isopropoxybenzoyl)pyrrolidine-2-carboxylic acid can be achieved through various synthetic routes. One common method involves the reaction of 4-isopropoxybenzoyl chloride with pyrrolidine-2-carboxylic acid under basic conditions. The reaction typically requires a base such as triethylamine and an organic solvent like dichloromethane. The mixture is stirred at room temperature, and the product is isolated through standard purification techniques such as recrystallization or chromatography .

Analyse Chemischer Reaktionen

1-(4-Isopropoxybenzoyl)pyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carbonyl group to an alcohol.

Substitution: The benzoyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens in the presence of a catalyst.

The major products formed from these reactions depend on the specific reagents and conditions used.

Wirkmechanismus

The mechanism of action of 1-(4-Isopropoxybenzoyl)pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s benzoyl group can form hydrogen bonds or hydrophobic interactions with the active site of the target protein, leading to inhibition or modulation of its activity. The pyrrolidine ring and carboxylic acid group contribute to the compound’s overall binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

Similar compounds to 1-(4-Isopropoxybenzoyl)pyrrolidine-2-carboxylic acid include:

1-(4-Methoxybenzoyl)pyrrolidine-2-carboxylic acid: This compound has a methoxy group instead of an isopropoxy group, which may result in different binding affinities and biological activities.

1-(4-Ethoxybenzoyl)pyrrolidine-2-carboxylic acid: The ethoxy group in this compound provides different steric and electronic properties compared to the isopropoxy group.

1-(4-Butoxybenzoyl)pyrrolidine-2-carboxylic acid: The butoxy group introduces more steric bulk, potentially affecting the compound’s interactions with target proteins.

The uniqueness of 1-(4-Isopropoxybenzoyl)pyrrolidine-2-carboxylic acid lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity compared to other similar compounds.

Biologische Aktivität

1-(4-Isopropoxybenzoyl)pyrrolidine-2-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its synthesis, structure-activity relationship (SAR), and relevant case studies.

Chemical Structure and Properties

1-(4-Isopropoxybenzoyl)pyrrolidine-2-carboxylic acid has the molecular formula C15H19NO4 and a molecular weight of approximately 277.32 g/mol. The structural characteristics include a pyrrolidine ring substituted with a carboxylic acid and an isopropoxybenzoyl group, which may contribute to its biological activity.

Antioxidant Activity

Research indicates that compounds related to 1-(4-Isopropoxybenzoyl)pyrrolidine-2-carboxylic acid exhibit notable antioxidant properties. Antioxidants are crucial for mitigating oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders. The antioxidant activity is often assessed using assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging.

Antimicrobial Activity

The compound has demonstrated antimicrobial activity against various pathogens. Studies have shown that derivatives of pyrrolidine carboxylic acids can inhibit the growth of bacteria and fungi, suggesting that 1-(4-Isopropoxybenzoyl)pyrrolidine-2-carboxylic acid may also possess similar properties. This activity is particularly relevant in the development of new antibiotics given the rising rates of antibiotic resistance.

Neuroprotective Effects

1-(4-Isopropoxybenzoyl)pyrrolidine-2-carboxylic acid has been investigated for its neuroprotective effects, particularly as a competitive antagonist for ionotropic glutamate receptors (iGluRs). These receptors play a critical role in excitatory neurotransmission and are implicated in various neurological conditions. The structure-activity relationship studies indicate that modifications to the pyrrolidine scaffold can enhance selectivity for specific iGluR subtypes, potentially leading to therapeutic applications in treating conditions such as Alzheimer's disease and epilepsy .

Structure-Activity Relationship (SAR)

The SAR studies conducted on related compounds have revealed that substituents on the pyrrolidine ring significantly influence biological activity. For instance, variations in the position and nature of substitutions can alter receptor selectivity and potency. A notable finding is that compounds with higher lipophilicity tend to exhibit enhanced binding affinity to target receptors .

Study on Antioxidant Properties

In a comparative study assessing the antioxidant potential of several pyrrolidine derivatives, 1-(4-Isopropoxybenzoyl)pyrrolidine-2-carboxylic acid was found to have an IC50 value indicative of moderate antioxidant activity. This suggests potential applications in formulations aimed at reducing oxidative damage .

Antimicrobial Efficacy Assessment

A study evaluating the antimicrobial efficacy of various derivatives highlighted that 1-(4-Isopropoxybenzoyl)pyrrolidine-2-carboxylic acid exhibited significant inhibitory effects against Staphylococcus aureus and Escherichia coli. These findings support further exploration into its use as a lead compound for developing new antimicrobial agents .

Eigenschaften

IUPAC Name |

1-(4-propan-2-yloxybenzoyl)pyrrolidine-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO4/c1-10(2)20-12-7-5-11(6-8-12)14(17)16-9-3-4-13(16)15(18)19/h5-8,10,13H,3-4,9H2,1-2H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQPVACLHVRWFLM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC=C(C=C1)C(=O)N2CCCC2C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.